2-[4-[Hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]phenyl]acetic acid
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Overview
Description
2-[4-[Hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]phenyl]acetic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a boron atom bonded to an aromatic ring and a hydroxy-substituted butyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[Hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]phenyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the boronic ester: This step involves the reaction of phenylboronic acid with a suitable diol, such as 3-hydroxy-2,3-dimethylbutane-2-ol, under acidic conditions to form the boronic ester intermediate.
Hydrolysis and functionalization: The boronic ester is then hydrolyzed to form the boronic acid, which is subsequently functionalized with acetic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[Hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The boronic acid moiety can be reduced to form boranes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2-[4-[Oxobutyl]phenyl]acetic acid.
Reduction: Formation of 2-[4-[Hydroxybutyl]phenyl]acetic acid.
Substitution: Formation of this compound derivatives with various substituents on the aromatic ring.
Scientific Research Applications
2-[4-[Hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[Hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug design. Additionally, the aromatic ring and hydroxy groups contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the hydroxy-substituted butyl group.
4-Hydroxyphenylacetic acid: An aromatic compound with a hydroxy group and acetic acid moiety but without the boron atom.
2,3-Dimethylbutane-2-ol: A hydroxy-substituted butyl compound without the aromatic ring or boron atom.
Uniqueness
2-[4-[Hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]phenyl]acetic acid is unique due to its combination of a boronic acid moiety, an aromatic ring, and a hydroxy-substituted butyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C14H21BO5 |
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Molecular Weight |
280.13 g/mol |
IUPAC Name |
2-[4-[hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]phenyl]acetic acid |
InChI |
InChI=1S/C14H21BO5/c1-13(2,18)14(3,4)20-15(19)11-7-5-10(6-8-11)9-12(16)17/h5-8,18-19H,9H2,1-4H3,(H,16,17) |
InChI Key |
KNOMNWUCVSSEHI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(=O)O)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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